molecular formula C9H9N3 B156205 1,3-Diaminoisoquinoline CAS No. 1955-65-3

1,3-Diaminoisoquinoline

Cat. No. B156205
CAS RN: 1955-65-3
M. Wt: 159.19 g/mol
InChI Key: RJDNVPUMVQGSJU-UHFFFAOYSA-N
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Description

1,3-Diaminoisoquinoline is a chemical compound that has received considerable attention due to its wide range of biological activities . It belongs to a broad class of compounds containing a fused isoquinoline ring . One of the subgroups of these compounds are aminoisoquinolines, which are interesting due to the central-nervous-system activity shown by some members of this group .


Synthesis Analysis

A series of 6- and 7-substituted derivatives of 1,3-diaminoisoquinoline were synthesized by the reaction of N,N-diethylarylacetamides with POCl3 and then with N,N-dimethylcyanamide . The products were identified by means of spectroscopic methods and their pKa dissociation constants were determined .


Chemical Reactions Analysis

The synthesis of 1,3-Diaminoisoquinoline involves the reaction of N,N-diethylarylacetamides with POCl3 and then with N,N-dimethylcyanamide . The products were identified by means of spectroscopic methods .

Scientific Research Applications

Synthesis and Basicity

  • Synthesis of Derivatives : A study by Zieliński & Kudelko (2003) focuses on synthesizing 6- and 7-substituted derivatives of 1,3-diaminoisoquinoline. These derivatives were created using a reaction involving N,N-diethylarylacetamides, POCl3, and N,N-dimethylcyanamide, and their properties were identified using spectroscopic methods.

Chemical Synthesis Techniques

  • Copper-Catalyzed Synthesis : Shi et al. (2013) developed a copper-catalyzed method for synthesizing 1,3-diaminoisoquinoline derivatives, offering a new strategy for creating isoquinoline derivatives with diverse functional groups (Shi et al., 2013).

Biological and Pharmacological Applications

  • Anticancer and Anti-HIV Activities : Yan et al. (2010) synthesized novel polyhalo 2,4-diaminoquinazolines, which exhibited significant anticancer and anti-HIV activities, providing promising leads for future drug development (Yan et al., 2010).
  • Antibacterial Properties : Nanda, Ganguli, & Chakraborty (2007) reported the synthesis of 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones, which showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria (Nanda, Ganguli, & Chakraborty, 2007).
  • Anti-HCV Compounds : Yu et al. (2014) discovered 2,4-diaminoquinazoline derivatives as potent inhibitors of HCV NS3/4A protease, demonstrating potential as novel anti-HCV compounds (Yu et al., 2014).

Safety And Hazards

The safety data sheet for 1,3-Diaminoisoquinoline advises against medicinal, household or other use . It suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

In the field of therapeutics, 1,3-Diaminoisoquinoline derivatives are being revisited after structure-activity studies on small molecules targeting the r (CUG) repeat . A new small molecule, JM642, targeting expanded CUG repeat RNA has been developed to recover splicing defects in DM1 .

properties

IUPAC Name

isoquinoline-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDNVPUMVQGSJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diaminoisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
JM Cox, JA Elvidge, DEH Jones - Journal of the Chemical Society …, 1964 - pubs.rsc.org
[19641 Heterocyclic Irnines nnd Awzines. Part X. 1425 the 1, 3-diaminoisoquinoline structure (I) in that it shows the presence of two, differently shielded, amino-groups, a group of four …
Number of citations: 15 pubs.rsc.org
J Matsumoto, M Nakamori, T Okamoto… - … A European Journal, 2020 - Wiley Online Library
Expanded CUG repeat RNA in the dystrophia myotonia protein kinase (DMPK) gene causes myotonic dystrophy type 1 (DM1) and sequesters RNA processing proteins, such as the …
L Shi, H Yang, Y Jiang, H Fu - Advanced Synthesis & Catalysis, 2013 - Wiley Online Library
An unexpected copper‐catalyzed sequential C‐arylation and denitrogenation of tetrazoles leading to 1,3‐diaminoisoquinoline derivatives has been developed, and the corresponding 1…
Number of citations: 8 onlinelibrary.wiley.com
J Bordner, SF Campbell, MJ Palmer… - Journal of medicinal …, 1988 - ACS Publications
Treatment of 2-methyl-4, 5-dimethoxybenzonitrile (3) with LDA followedby reaction with an N, N-disubstituted cyanamide provided a series of l, 3-diamino-6, 7-dimethoxyisoquinolines (2…
Number of citations: 37 pubs.acs.org
W Zieliński, A Kudelko - Monatshefte für Chemie/Chemical Monthly, 2003 - Springer
A series of 6- and 7-substituted derivatives of 1,3-diaminoisoquinoline were synthesized by the reaction of N,N-diethylarylacetamides with POCl 3 and then with N,N-dimethylcyanamide…
Number of citations: 2 link.springer.com
M Frohn, RW Bürli, B Riahi, RW Hungate - Tetrahedron letters, 2007 - Elsevier
An efficient synthetic route to 1,6- and 1,7-dibromo-3-aminoisoquinoline was devised. These intermediates served as ideal templates for the preparation of 3-aminoisoquinoline …
Number of citations: 18 www.sciencedirect.com
IF Barnard, JA Elvidge - Journal of the Chemical Society, Perkin …, 1983 - pubs.rsc.org
With sodamide in formamide, o-cyanobenzyl cyanide dimerises in the two ways possible: it also adds formamide to yield 1-amino-3-formamidoisoquinoline (2). Each dimer undergoes …
Number of citations: 7 pubs.rsc.org
AD Kharlamova, AS Abel, AD Averin… - Molecules, 2021 - mdpi.com
N-heteroaryl substituted adamantane-containing amines are of substantial interest for their perspective antiviral and psychotherapeutic activities. Chlorine atom at alpha-position of N-…
Number of citations: 3 www.mdpi.com
AY Dubovtsev, NV Shcherbakov… - Advanced Synthesis …, 2020 - Wiley Online Library
The gold‐catalyzed interplay between cyanamides and ynamides demonstrates condition‐dependent mechanistic dichotomy. [2+2+2] Cycloaddition proceeds under kinetically …
Number of citations: 22 onlinelibrary.wiley.com
SF Campbell, JD Hardstone… - Journal of medicinal …, 1988 - ACS Publications
A series of 2, 4-diamino-6, 7-dimethoxyquinoline derivaties (2), preparedby LDA-or ZnCl2-mediated intramolecular cyclization of an lV-[l-(dialkylamino) ethylidene]-2-cyano-4, 5-…
Number of citations: 208 pubs.acs.org

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